molecular formula C19H29ClN2 B1615633 Iprindole hydrochloride CAS No. 20432-64-8

Iprindole hydrochloride

Cat. No.: B1615633
CAS No.: 20432-64-8
M. Wt: 320.9 g/mol
InChI Key: ZQUYTAXPERMDKM-UHFFFAOYSA-N
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Description

Iprindole hydrochloride is a tricyclic indole antidepressant that was developed by Wyeth and marketed in 1967. It was sold under the brand names Prondol, Galatur, and Tertran. This compound was primarily used in the United Kingdom and Ireland for the treatment of major depressive disorder. Unlike other tricyclic antidepressants, this compound is unique due to its minimal anticholinergic and antihistaminic activity .

Preparation Methods

The synthesis of iprindole hydrochloride involves several steps, starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles using elevated temperatures and the addition of Brønsted or Lewis acids . Industrial production methods often involve the use of palladium-catalyzed reactions to form the functionalized indole unit . The final step typically involves the conversion of the indole derivative to its hydrochloride salt.

Chemical Reactions Analysis

Iprindole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Iprindole hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying the reactivity of tricyclic indoles.

    Biology: It has been used to investigate the role of indole derivatives in biological systems.

    Medicine: As an antidepressant, it has been used to treat major depressive disorder.

Mechanism of Action

Iprindole hydrochloride enhances the activity of adrenergic receptors through a mechanism unrelated to the inhibition of norepinephrine reuptake. It acts as a potent inhibitor of the aromatic hydroxylation and N-dealkylation-mediated metabolism of various substances, likely by inactivating cytochrome P450 enzymes . This unique mechanism differentiates it from other tricyclic antidepressants.

Properties

IUPAC Name

3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2.ClH/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21;/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUYTAXPERMDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174380
Record name Iprindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20432-64-8
Record name Iprindole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20432-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iprindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iprindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9,10,11-hexahydro-N,N-dimethyl-5H-cyclooct[b]indole-5-propylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z023VDR216
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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